methyl (4-ethynyl-1H-pyrazol-1-yl)acetate
Description
Contextualization of Pyrazole (B372694) Heterocycles in Contemporary Organic and Materials Chemistry
Pyrazole and its derivatives are a cornerstone of modern heterocyclic chemistry, prized for their wide-ranging applications and versatile chemical nature. globalresearchonline.net The pyrazole ring is an aromatic system that is relatively stable and can be functionalized at several positions. globalresearchonline.net This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. mdpi.comnih.gov
Key Applications of Pyrazole Derivatives:
Pharmaceuticals: The pyrazole core is found in numerous drugs, including the anti-inflammatory agent celecoxib, the JAK inhibitor baricitinib, and various anticancer agents. nih.govpharmablock.comnih.gov Its ability to participate in hydrogen bonding and other molecular interactions makes it an effective component for designing molecules that bind to specific biological targets like enzymes and receptors. nih.gov
Agrochemicals: Many commercial insecticides and herbicides are based on the pyrazole structure, highlighting its importance in agriculture. lifechemicals.com
Materials Science: Pyrazole-containing compounds are utilized in the development of polymers, dyes, and fluorescent substances. globalresearchonline.netnih.gov They also serve as ligands in coordination chemistry, forming stable complexes with metal ions that can be used in catalysis and for creating functional materials. lifechemicals.com
The synthesis of pyrazole derivatives is well-established, with methods like the Knorr pyrazole synthesis (the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound) and 1,3-dipolar cycloadditions of alkynes with diazo compounds allowing for the creation of a vast library of substituted pyrazoles. nih.gov This accessibility and proven utility make the pyrazole core an ideal foundation for designing advanced chemical building blocks. researchgate.net
| Functional Group | Formula | Key Characteristics | Primary Role in the Compound |
|---|---|---|---|
| Pyrazole | C₃H₄N₂ | Aromatic, stable five-membered heterocycle with two adjacent nitrogen atoms. | Core structural scaffold, provides stability and is a known pharmacophore. |
| Ethynyl (B1212043) | -C≡CH | Highly reactive terminal alkyne; acidic terminal proton. | Versatile handle for coupling, cycloaddition (click chemistry), and polymerization reactions. |
| Methyl Acetate (B1210297) | -CH₂COOCH₃ | Ester functionality, can be hydrolyzed to a carboxylic acid. | Secondary handle for derivatization, modification of solubility, and linking to other molecules. |
Significance of Ethynyl and Acetate Functionalities in Chemical Synthesis and Derivatization
The true synthetic power of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate lies in its two distinct functional groups, which can often be reacted selectively.
The ethynyl group (-C≡CH) is a cornerstone of modern organic synthesis due to the high reactivity of its carbon-carbon triple bond. researchgate.net Its terminal hydrogen is weakly acidic, allowing it to form metal acetylides that can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the triple bond is an excellent participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." The ethynyl group can also be involved in polymerization to create materials with unique thermal or electronic properties. rsc.org It is a versatile handle that can act as both a hydrogen-bond donor and acceptor, influencing the crystal packing and aggregation of molecules. researchgate.net
The acetate functionality , specifically the methyl acetate group (-CH₂COOCH₃), serves a different but equally important role. It is a common synthetic handle that can be easily modified. The ester can be hydrolyzed under basic or acidic conditions to form a carboxylic acid. This carboxylic acid can then be converted into amides, other esters, or used to link the molecule to polymers or surfaces. In some synthetic routes, an acetate group can also function as a protecting group, masking a reactive alcohol while other parts of the molecule are being modified. oup.comorganic-chemistry.org Its presence provides a secondary point of diversification, allowing for fine-tuning of properties such as solubility, polarity, and biological availability.
Rationale for Dedicated Academic Research on this compound
The dedicated academic interest in a molecule like this compound stems from its identity as a versatile and efficiently designed chemical building block. The rationale for its study is multifaceted:
Orthogonal Reactivity: The compound possesses two chemically distinct reactive sites: the ethynyl group and the methyl acetate group. The term "orthogonal" implies that one group can be reacted selectively without affecting the other. For instance, the ethynyl group can undergo a click reaction with an azide (B81097), leaving the ester intact. Subsequently, the ester can be hydrolyzed and coupled with an amine. This allows for a stepwise and controlled construction of highly complex molecules.
Platform for Library Synthesis: In drug discovery and materials science, it is often necessary to synthesize large numbers of related compounds (a "library") to screen for desired properties. This molecule is an ideal starting point for such efforts. A diverse range of functionalities can be introduced at the ethynyl position via coupling reactions, and another set of diverse groups can be added via the acetate handle, leading to a vast and varied chemical space from a single, well-designed precursor.
Access to Novel Molecular Architectures: The combination of a pyrazole core with these specific functional groups enables the creation of novel polymers, macrocycles, and drug conjugates that would be difficult to synthesize through other routes. The ethynyl group can link pyrazole units together to form rigid, linear polymers, while the acetate group can be used to attach solubilizing chains or bioactive moieties.
In essence, this compound is not typically studied as an end-product but as a strategic intermediate. Research focuses on exploring its synthetic potential, developing new reactions where it can be used, and applying it to the creation of novel functional molecules with tailored properties for applications ranging from medicine to materials engineering.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-ethynylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWXYURDGCOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4 Ethynyl 1h Pyrazol 1 Yl Acetate
Strategies for Pyrazole (B372694) Core Construction in Ethynyl-Functionalized Derivatives
The formation of the pyrazole ring itself is the cornerstone of the synthesis. The challenge lies in constructing the ring with the ethynyl (B1212043) group already in place or with a functional group that can be readily converted to an ethynyl group.
The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org For the target molecule, this would involve reacting a 1,3-dicarbonyl precursor bearing an ethynyl or a protected ethynyl group at the C2 position with a substituted hydrazine, specifically methyl hydrazineacetate.
The general reaction is valued for its reliability and the accessibility of starting materials. However, a key challenge when using unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the condensation, as two different isomeric pyrazoles can be formed. researchgate.net
Table 1: Representative Cyclocondensation Reactions for Pyrazole Synthesis
| Precursor 1 | Precursor 2 | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diketone | Hydrazine | Acid or Base Catalyst | 3,5-Disubstituted Pyrazole | Good-Excellent | nih.gov |
| β-Ketoester | Hydrazine | Lewis Acid Catalyst | 3-Substituted Pyrazolone | High | beilstein-journals.org |
| Ethynyl Ketone | Hydrazine | Microwave-Assisted | 3-Substituted Pyrazole | Good | researchgate.net |
To synthesize methyl (4-ethynyl-1H-pyrazol-1-yl)acetate via this route, a potential precursor would be methyl 2-(ethynyl)-3-oxobutanoate, which would then be reacted with methyl hydrazineacetate. The reaction conditions would need to be optimized to favor the desired regioisomer.
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). wikipedia.org Several types of 1,3-dipoles can be employed. nih.gov
Diazo Compounds: The reaction of a diazo compound with an alkyne is a common route. nih.gov To obtain the desired substitution pattern, one could react a diazoacetate with an alkyne bearing the ethynyl group. The use of ethyl diazoacetate, for example, has been demonstrated in aqueous micellar environments to produce pyrazoles from alkynes. unisi.it
Nitrilimines: These are typically generated in situ from hydrazonoyl halides. Their reaction with alkynes provides a direct route to pyrazoles. This method offers good control over regioselectivity. nih.gov
Sydnones: These mesoionic compounds can react with alkynes, often under thermal conditions or with copper catalysis, to yield pyrazoles. nih.govorganic-chemistry.org This approach can provide access to 1,4-disubstituted pyrazoles. organic-chemistry.org
The regioselectivity of these cycloadditions is a critical aspect, often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. beilstein-journals.orgnih.gov Various MCRs have been developed for the synthesis of pyrazole derivatives. nih.gov
A common MCR strategy for pyrazoles involves the reaction of a hydrazine, a 1,3-dicarbonyl compound (which can be formed in situ), and another component. nih.gov For instance, a one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles can be achieved through the condensation of an aldehyde and tosylhydrazine, followed by cycloaddition with a terminal alkyne. organic-chemistry.org Another approach involves the reaction of enaminones, an aldehyde, and hydrazine hydrochloride in water to produce polysubstituted pyrazoles. preprints.org This strategy is particularly appealing for building libraries of complex molecules efficiently. nih.gov
Table 2: Examples of Multicomponent Pyrazole Syntheses
| Components | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, Hydrazine | Piperidine/Water | Four-component, forms pyrano[2,3-c]pyrazoles | nih.gov |
| Aryl Iodide, Ethynylmagnesium Bromide, Acid Chloride, Hydrazine | Pd-Catalyzed | Four-component, one-pot synthesis of fluorescent pyrazoles | acs.org |
| Enaminones, Aldehyde, Hydrazine-HCl | Ammonium Acetate (B1210297)/Water | Straightforward, sustainable approach | preprints.org |
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved reaction control, and easier scalability compared to traditional batch methods. mdpi.comnih.gov These advantages are particularly relevant for pyrazole synthesis, which can involve hazardous intermediates like diazo compounds or highly exothermic reactions. nih.gov
Continuous-flow setups have been successfully applied to various pyrazole synthesis strategies:
Cycloadditions: A continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) has been reported to produce pyrazoles with good yields. nih.govmdpi.com
Condensations: A two-stage flow process has been developed for the synthesis of pyrazoles from acetophenones, first forming an enaminone intermediate, followed by condensation with hydrazine. galchimia.com
Multi-step Synthesis: Assembly-line synthesis in flow has been used to create highly functionalized pyrazoles, where a pyrazole core is synthesized and then sequentially modified in downstream reactor modules. nih.gov
The use of flow chemistry allows for operations at elevated temperatures and pressures, accelerating reaction rates and enabling chemistries that are difficult to perform in batch. nih.gov
While less common, pyrazole rings can also be constructed from other heterocyclic systems through ring transformation reactions.
From Tetrazoles: Tetrazoles can serve as precursors to nitrile imine dipoles. acs.org Through a reagent-free "photo-click" strategy, UV light can convert tetrazoles into nitrile imines, which are then trapped in situ by a dipolarophile (like an alkyne or alkene) to form pyrazolines. worktribe.com Subsequent oxidation can yield the aromatic pyrazole. This method provides an alternative pathway for generating the key 1,3-dipole for cycloaddition reactions. acs.org
From Pyridines: The synthesis of pyrazoles from pyridines involves a skeletal remodeling of the pyridine (B92270) ring. mdpi.com For example, a room-temperature triflylation of a pyrimidine (B1678525) core, followed by a hydrazine-mediated rearrangement, can provide pyrazoles through a formal one-carbon deletion method. organic-chemistry.org While challenging, these transformations offer unique synthetic pathways from readily available starting materials.
Installation and Derivatization of the Ethynyl Moiety
The most common method for this transformation involves a two-step sequence:
Halogenation: The C4 position of the pyrazole ring is selectively halogenated, typically using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to create a 4-bromo or 4-iodopyrazole (B32481).
Sonogashira Coupling: The resulting 4-halopyrazole is then subjected to a palladium-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene. This reaction forms a carbon-carbon bond between the pyrazole ring and the alkyne.
Finally, the protecting group (e.g., trimethylsilyl) is removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF or a base like K₂CO₃ in methanol) to unveil the terminal ethynyl group. This sequence is a robust and widely used method for installing terminal alkynes onto aromatic and heteroaromatic rings.
Derivatization of the newly installed ethynyl moiety can then be performed to access a wider range of compounds, although this falls outside the scope of synthesizing the primary target molecule.
Synthetic Routes to 4-Ethynyl-1H-pyrazole Precursors
The construction of the 4-ethynyl-1H-pyrazole scaffold is a critical step in the synthesis of the target molecule. A common and effective strategy involves the initial synthesis of a pyrazole ring, followed by the introduction of the ethynyl group at the C-4 position.
One of the most prevalent methods for synthesizing the pyrazole ring itself is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com This reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the pyrazole ring. youtube.com
For the introduction of the ethynyl group, a powerful and widely used method is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. wikipedia.orglibretexts.org In the context of synthesizing 4-ethynyl-1H-pyrazole, a 4-halopyrazole, typically 4-iodopyrazole, is used as the coupling partner.
A general synthetic route is outlined below:
Synthesis of 4-Iodopyrazole: 4-Iodopyrazole can be synthesized from pyrazole through electrophilic iodination.
Sonogashira Coupling: The resulting 4-iodopyrazole is then coupled with a protected alkyne, such as trimethylsilylacetylene, under Sonogashira conditions. This typically involves a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst in the presence of a base. nih.gov
Deprotection: The silyl (B83357) protecting group on the alkyne is then removed, often using a fluoride source or basic conditions, to yield the free 4-ethynyl-1H-pyrazole.
The reaction conditions for the Sonogashira coupling can be optimized to improve yields and minimize side reactions like homocoupling of the terminal alkyne. washington.edu
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Pyrazole | I₂, NaHCO₃ or other iodinating agents | 4-Iodopyrazole |
| 2 | 4-Iodopyrazole, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N), solvent (e.g., THF) | 4-((Trimethylsilyl)ethynyl)-1H-pyrazole |
| 3 | 4-((Trimethylsilyl)ethynyl)-1H-pyrazole | K₂CO₃, MeOH or TBAF | 4-Ethynyl-1H-pyrazole |
Functionalization of Pyrazole at the C-4 Position
Direct functionalization of the pyrazole ring at the C-4 position is a key strategy for introducing the ethynyl group. While the Sonogashira coupling of a pre-functionalized 4-halopyrazole is a common approach, other methods for C-4 functionalization exist.
Direct C-H activation and subsequent coupling reactions are emerging as powerful tools in organic synthesis. For pyrazoles, direct C-H arylation has been reported, which could potentially be adapted for ethynylation. nih.gov However, the Sonogashira coupling remains the more established and widely utilized method for introducing an ethynyl group at a specific position on the pyrazole ring.
The Vilsmeier-Haack reaction is another method for functionalizing the C-4 position of pyrazoles, typically to introduce a formyl group (CHO). nih.gov This formyl group can then be further transformed into an alkyne through various synthetic routes, such as the Corey-Fuchs reaction.
Orthogonal Protection/Deprotection Strategies for Ethynyl and Pyrazole Groups
In a multi-step synthesis, the use of protecting groups is often essential to prevent unwanted side reactions. Orthogonal protection strategies, where one protecting group can be removed selectively in the presence of another, are particularly valuable.
Ethynyl Group Protection:
Trimethylsilyl (B98337) (TMS) Group: The TMS group is a common protecting group for terminal alkynes. It is readily introduced by treating the alkyne with a silylating agent like trimethylsilyl chloride. The TMS group is stable to many reaction conditions but can be easily removed with fluoride ions (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or under basic conditions (e.g., K₂CO₃ in methanol). nih.gov
Pyrazole N-H Protection:
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the N-H of pyrazoles and other nitrogen-containing heterocycles. It is introduced by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com The Boc group is stable to many nucleophilic and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid - TFA) or with specific reagents like NaBH₄ in ethanol. arkat-usa.orgresearchgate.net
An orthogonal protection strategy could involve protecting the pyrazole nitrogen with a Boc group, performing the Sonogashira coupling at C-4 with a TMS-protected alkyne, and then selectively deprotecting either the alkyne or the pyrazole nitrogen as needed for subsequent steps.
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions |
| Trimethylsilyl (TMS) | Terminal Alkyne | TMSCl, base | TBAF or K₂CO₃/MeOH |
| tert-Butoxycarbonyl (Boc) | Pyrazole N-H | Boc₂O, base | TFA or NaBH₄/EtOH |
Introduction of the Acetate Functional Group
The final key step in the synthesis of this compound is the introduction of the methyl acetate group at the N-1 position of the pyrazole ring.
Esterification Reactions at the Pyrazole Nitrogen (N-1)
The most direct method for introducing the acetate group is through N-alkylation of the 4-ethynyl-1H-pyrazole precursor. This is typically achieved by reacting the pyrazole with a methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate, in the presence of a base. mdpi.com
The choice of base and solvent is crucial for the success of this reaction, as pyrazole N-alkylation can sometimes lead to a mixture of N-1 and N-2 isomers, especially with unsymmetrical pyrazoles. However, for 4-substituted pyrazoles, the reaction often proceeds with good regioselectivity.
Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
A typical reaction is depicted below:
4-Ethynyl-1H-pyrazole + BrCH₂COOCH₃ + Base → this compound
| Reactants | Reagents and Conditions | Product |
| 4-Ethynyl-1H-pyrazole, Methyl bromoacetate | K₂CO₃, DMF, room temperature or gentle heating | This compound |
Linker Chemistry for Acetate Integration to the Pyrazole Scaffold
While direct N-alkylation is the most straightforward approach, linker chemistry can also be employed, particularly in more complex syntheses or when specific functionalities are required. This would involve using a bifunctional linker that first reacts with the pyrazole nitrogen and then undergoes a subsequent reaction to introduce the acetate group. However, for the synthesis of the target compound, this approach is less common than direct alkylation.
Methodologies Utilizing Acetate Precursors (e.g., Morita-Baylis-Hillman Acetates, Oxime Acetates)
Morita-Baylis-Hillman (MBH) adducts and their corresponding acetates are versatile building blocks in organic synthesis. researchgate.netresearchgate.net They can be used to construct a variety of heterocyclic systems, including pyrazoles. researchgate.netchim.it Typically, the MBH acetate would be involved in the initial formation of the pyrazole ring rather than the direct introduction of the acetate side chain onto a pre-existing pyrazole. For instance, an MBH acetate could react with a hydrazine derivative in a tandem Michael addition-cyclization sequence to form a pyrazole derivative. researchgate.net
Similarly, oxime acetates have been utilized as precursors in the synthesis of pyrazole rings. nih.gov These methods generally involve the reaction of the oxime acetate with a suitable partner to construct the heterocyclic core. While these are powerful methods for pyrazole synthesis, they are less direct for the specific purpose of N-functionalization of a pre-formed 4-ethynyl-1H-pyrazole with an acetate group.
Regioselectivity and Stereoselectivity in Synthetic Transformations
The regiochemical outcome of pyrazole synthesis is a critical parameter, dictating the final substitution pattern of the heterocyclic ring. For a 1,4-disubstituted pyrazole like this compound, achieving high regioselectivity is paramount to avoid the formation of other isomers, such as the 1,5-disubstituted analogue, which can be difficult to separate.
One of the most common and versatile methods for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dielectrophile can lead to two possible regioisomers. The regioselectivity is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions. For instance, in the synthesis of pyrazoles from α,β-ethynyl ketones and hydrazine derivatives, the reaction can yield both 1,3- and 1,5-disubstituted pyrazoles. The use of microwave irradiation in a solution of concentrated hydrochloric acid and methanol (B129727) has been shown to preferentially yield the 1,3-disubstituted regioisomer. researchgate.net
Another powerful technique for controlling regioselectivity is the 1,3-dipolar cycloaddition of nitrile imines with alkenes or alkynes. rsc.orgmdpi.com The regioselectivity of this reaction is governed by the frontier molecular orbital (FMO) interactions between the dipole (nitrile imine) and the dipolarophile (alkene or alkyne). By carefully selecting the substituents on both the nitrile imine and the dipolarophile, it is possible to favor the formation of the desired regioisomer. For example, the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, acting as an alkyne surrogate, has been demonstrated to be a regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. nih.gov
While the synthesis of this compound itself is not extensively detailed in the context of regioselectivity studies in the available literature, the principles from related pyrazole syntheses can be applied. A plausible synthetic route could involve the cycloaddition of a hydrazine derivative bearing the methyl acetate group with a synthon providing the 4-ethynyl substituent. The choice of reaction conditions and the nature of the reactants would be crucial in directing the reaction towards the desired 1,4-disubstituted product.
Regarding stereoselectivity, the target molecule, this compound, is achiral and therefore does not have stereoisomers. Consequently, stereoselectivity is not a primary concern in its synthesis unless a chiral center is introduced through the use of chiral reagents, catalysts, or starting materials in a specific synthetic pathway. Should a synthetic route proceed through a chiral intermediate, diastereoselectivity would then become an important consideration.
| Reactant 1 | Reactant 2 | Conditions | Major Regioisomer | Minor Regioisomer | Reference |
|---|---|---|---|---|---|
| Ethyl diazoacetate | Terminal Alkyne | H₂SO₄ (4%), pH 3.5, TPGS-750-M/H₂O | 3,5-disubstituted | 4,5-disubstituted | researchgate.net |
| Ethyl diazoacetate | Terminal Alkyne | pH 5.5, TPGS-750-M/H₂O | 3,5-disubstituted | Not Observed | researchgate.net |
| N-alkylated tosylhydrazone | Terminal Alkyne | Catalytic conditions | 1,3,5-trisubstituted (complete regioselectivity) | Not Observed | nih.gov |
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. For pyrazole synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. rsc.org Solvent-free microwave-assisted synthesis is a particularly attractive green methodology, as it eliminates the need for potentially hazardous organic solvents. mdpi.comnih.govresearchgate.net For the synthesis of this compound, a microwave-assisted approach could offer a more energy-efficient and faster route.
Green Solvents and Solvent-Free Conditions: The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrazoles in aqueous media, often facilitated by surfactants to create micellar reaction environments, has been successfully demonstrated. researchgate.net Another green approach is the use of solvent-free reaction conditions, often employing grinding or mechanochemistry. nih.gov These methods reduce solvent waste and can lead to the formation of products with high purity, minimizing the need for extensive purification steps. A solvent-free synthesis of pyrazole derivatives at room temperature in the presence of tetrabutylammonium bromide as a recyclable organic ionic salt has been reported with good yields. tandfonline.com
Catalysis and Atom Economy: The use of catalysts, particularly recyclable heterogeneous catalysts, can significantly improve the green credentials of a synthetic process. Catalysts can enhance reaction rates and selectivity, often under milder conditions than stoichiometric reactions. For instance, a cascade Sonogashira coupling/cyclization reaction, catalyzed by palladium and copper, represents an efficient method for constructing pyrazole rings, including those with ethynyl substituents. researchgate.netnih.gov Such catalytic cycles inherently promote atom economy by minimizing the formation of byproducts.
The optimization of a synthetic route for this compound according to green chemistry principles would involve exploring these alternative methodologies. A comparison of a traditional synthetic approach with a potential greener alternative highlights the benefits of adopting these principles.
| Parameter | Conventional Method (Example) | Green Alternative (Example) | Advantage of Green Method |
|---|---|---|---|
| Solvent | Acetone, Toluene, or other VOCs | Water or Solvent-free (grinding/microwave) | Reduced solvent toxicity and waste. researchgate.netresearchgate.nettandfonline.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction times and energy consumption. rsc.orgresearchgate.net |
| Reaction Time | Hours to days | Minutes | Increased throughput and efficiency. nih.govnih.gov |
| Catalyst | Stoichiometric reagents or hazardous catalysts | Recyclable catalysts (e.g., ionic liquids, heterogeneous catalysts) | Reduced waste and potential for catalyst reuse. tandfonline.com |
| Yield | Variable | Often comparable or improved | Efficient conversion to the desired product. nih.govnih.gov |
Mechanistic Investigations of Methyl 4 Ethynyl 1h Pyrazol 1 Yl Acetate Transformations
Elucidation of Reaction Mechanisms for Pyrazole (B372694) Formation
A prevalent and efficient method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. One plausible pathway for the formation of the 4-ethynyl-1H-pyrazole core involves the reaction of a suitably substituted alkyne with a diazo compound. For instance, the reaction of diacetylene (buta-1,3-diyne) with diazomethane (B1218177) can lead to the formation of 4-ethynyl-1H-pyrazole.
The mechanism of this 1,3-dipolar cycloaddition proceeds in a concerted fashion. The diazomethane acts as the 1,3-dipole, and the diacetylene serves as the dipolarophile. The terminal alkyne of diacetylene is more reactive towards the cycloaddition. The reaction is believed to proceed through a cyclic transition state, leading to the formation of a pyrazoline intermediate which then tautomerizes to the aromatic pyrazole ring.
Plausible Mechanism for 4-ethynyl-1H-pyrazole Formation:
Approach of Reactants: Diazomethane approaches one of the triple bonds of diacetylene.
Concerted Cycloaddition: A pericyclic reaction occurs where the π-electrons from both the diazo compound and the alkyne reorganize to form two new sigma bonds simultaneously. This forms a 3H-pyrazole intermediate.
Tautomerization: A proton shift (tautomerization) from the C3 carbon to one of the nitrogen atoms occurs to yield the more stable, aromatic 1H-pyrazole ring.
Once the 4-ethynyl-1H-pyrazole core is synthesized, the methyl acetate (B1210297) group is introduced via N-alkylation. This is typically achieved by reacting the pyrazole with an alkylating agent such as methyl bromoacetate (B1195939) in the presence of a base.
Mechanism for N-alkylation:
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), abstracts the acidic proton from the N1 position of the 4-ethynyl-1H-pyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile.
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of the methyl bromoacetate in an Sₙ2 reaction.
Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the N-C bond and yielding methyl (4-ethynyl-1H-pyrazol-1-yl)acetate.
It is important to note that for unsymmetrical pyrazoles, N-alkylation can potentially lead to a mixture of regioisomers (N1 and N2 alkylation). However, in the case of 4-substituted pyrazoles, the steric hindrance and electronic effects of the substituent at the C4 position generally favor alkylation at the N1 position.
| Reaction Step | Reactants | Key Intermediates | Reaction Type |
| Pyrazole Ring Formation | Diacetylene, Diazomethane | 3H-pyrazole | 1,3-Dipolar Cycloaddition |
| N-Alkylation | 4-ethynyl-1H-pyrazole, Methyl bromoacetate, Base | Pyrazolate anion | Sₙ2 Nucleophilic Substitution |
Reactivity of the Ethynyl (B1212043) Group
The ethynyl group at the C4 position of the pyrazole ring is a highly versatile functional handle, enabling a wide array of chemical transformations. Its reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.
Click Chemistry Mechanisms (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.
The catalytic cycle of the CuAAC reaction is generally accepted to proceed through the following steps:
Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, the terminal proton of the ethynyl group is abstracted, leading to the formation of a copper(I) acetylide intermediate. This step is believed to be the rate-determining step and significantly lowers the pKa of the terminal alkyne proton.
Coordination of the Azide (B81097): The organic azide coordinates to the copper center of the acetylide intermediate.
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the coordinated azide. This step is facilitated by the copper catalyst, which acts as a template, bringing the reactants into close proximity and lowering the activation energy for the cyclization.
Formation of the Triazole Ring: The cycloaddition leads to the formation of a six-membered copper(III)-containing metallacycle intermediate.
Protonolysis and Catalyst Regeneration: This intermediate then undergoes reductive elimination and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle.
The high regioselectivity for the 1,4-isomer is a key feature of the CuAAC reaction, in contrast to the uncatalyzed thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers.
| Step | Description | Key Species |
| 1 | Formation of the copper acetylide | Copper(I) catalyst, terminal alkyne |
| 2 | Coordination of the azide to the copper center | Copper acetylide, organic azide |
| 3 | Cycloaddition to form a metallacycle | Six-membered copper(III) metallacycle |
| 4 | Protonolysis and product release | 1,4-disubstituted 1,2,3-triazole |
| 5 | Regeneration of the catalyst | Copper(I) catalyst |
Other Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions with Nitrile Oxides)
Beyond the CuAAC reaction, the ethynyl group of this compound can participate in other cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitrile oxides to form isoxazoles. Nitrile oxides are typically generated in situ from the dehydrohalogenation of α-halo oximes or the oxidation of aldoximes.
The mechanism of this reaction is a concerted [3+2] cycloaddition, analogous to the Huisgen cycloaddition of azides and alkynes. The nitrile oxide acts as the 1,3-dipole, and the ethynyl group of the pyrazole derivative serves as the dipolarophile. The reaction proceeds through a five-membered cyclic transition state, leading directly to the formation of the isoxazole (B147169) ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-Coupling, Palladium-Catalyzed Carbonylations)
The terminal alkyne is also a key substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Sonogashira Cross-Coupling:
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The mechanism is understood to involve two interconnected catalytic cycles:
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate.
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) center.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Copper Cycle:
Formation of Copper Acetylide: The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.
Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium complex.
Palladium-Catalyzed Carbonylations:
The ethynyl group can also undergo palladium-catalyzed carbonylation reactions. In these reactions, a carbon monoxide molecule is inserted into a bond. For instance, in the presence of a palladium catalyst and a nucleophile (e.g., an alcohol or amine), the terminal alkyne can be converted into an α,β-unsaturated carboxylic acid derivative. The mechanism typically involves the formation of a palladium-acetylide complex, followed by the insertion of carbon monoxide and subsequent nucleophilic attack to yield the final product.
Reactivity of the Acetate Functional Group
The methyl acetate group at the N1 position of the pyrazole ring also possesses characteristic reactivity, primarily centered around the ester functionality.
Hydrolysis and Transesterification Pathways
Hydrolysis:
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group.
Deprotonation: The newly formed carboxylic acid is deprotonated by the strongly basic methoxide ion to form a carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible process.
Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of methanol (B129727) and forming the protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
Transesterification:
Pyrazole Ring Transformations and Functionalization
The pyrazole ring is an aromatic heterocycle and is generally susceptible to electrophilic aromatic substitution. The regioselectivity of this substitution is dictated by the electronic properties of the ring nitrogens and the existing substituents. For a generic pyrazole, the C4 position is the most electron-rich and, therefore, the most reactive towards electrophiles. researchgate.netuwindsor.caresearchgate.netnih.gov However, in the case of this compound, the C4 position is already occupied by the ethynyl group. Consequently, electrophilic attack is anticipated to occur at the next most activated position, which is typically the C5 position. researchgate.net
Halogenation is a common electrophilic substitution reaction for pyrazoles. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom onto the pyrazole ring. researchgate.netnih.gov Given the substitution pattern of the target molecule, halogenation would be expected to yield the corresponding 5-halo-4-ethynyl-1H-pyrazole derivative.
Nitration of pyrazoles can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov The introduction of a nitro group onto the pyrazole ring at the C5 position would be the expected outcome for this compound. The reaction conditions would need to be carefully controlled to avoid potential side reactions involving the ethynyl or acetate groups.
The table below outlines the predicted products of electrophilic substitution on the C5 position of the pyrazole ring.
| Electrophilic Reaction | Reagent | Predicted Product |
| Bromination | N-Bromosuccinimide (NBS) | Methyl (5-bromo-4-ethynyl-1H-pyrazol-1-yl)acetate |
| Chlorination | N-Chlorosuccinimide (NCS) | Methyl (5-chloro-4-ethynyl-1H-pyrazol-1-yl)acetate |
| Nitration | HNO3/H2SO4 | Methyl (4-ethynyl-5-nitro-1H-pyrazol-1-yl)acetate |
Nucleophilic substitution on the pyrazole ring is generally less facile than electrophilic substitution due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of a good leaving group (e.g., a halide) and often an activating electron-withdrawing group on the ring. researchgate.netresearchgate.netnih.govnih.gov The C3 and C5 positions of the pyrazole ring are more electron-deficient compared to C4 and are thus the preferred sites for nucleophilic attack. researchgate.netresearchgate.netnih.gov
For this compound itself, direct nucleophilic substitution is unlikely. However, if a derivative with a leaving group at the C5 position (for example, the 5-bromo derivative discussed in the previous section) were available, it could potentially undergo nucleophilic aromatic substitution (SNAr). A variety of nucleophiles, such as amines, alkoxides, or thiolates, could displace the halide. The feasibility of such reactions would depend on the reaction conditions and the nature of the nucleophile. For instance, the synthesis of 5-aminopyrazoles from 5-chloropyrazole derivatives has been reported. nih.gov The synthesis of various aminopyrazoles highlights the utility of this class of compounds in medicinal chemistry. researchgate.netresearchgate.netmdpi.comnih.gov
The following table illustrates potential nucleophilic substitution reactions on a hypothetical 5-halo derivative of the target compound.
| Nucleophile | Substrate | Potential Product |
| Ammonia (or an amine) | Methyl (5-bromo-4-ethynyl-1H-pyrazol-1-yl)acetate | Methyl (5-amino-4-ethynyl-1H-pyrazol-1-yl)acetate |
| Sodium methoxide | Methyl (5-bromo-4-ethynyl-1H-pyrazol-1-yl)acetate | Methyl (4-ethynyl-5-methoxy-1H-pyrazol-1-yl)acetate |
| Sodium thiophenoxide | Methyl (5-bromo-4-ethynyl-1H-pyrazol-1-yl)acetate | Methyl (4-ethynyl-5-(phenylthio)-1H-pyrazol-1-yl)acetate |
Direct deprotonation of the pyrazole ring using a strong base, such as an organolithium reagent, is a powerful method for the functionalization of the heterocycle. The site of metalation is determined by the acidity of the ring protons and the presence of any directing groups. In pyrazole systems, the C5 proton is generally more acidic than the C3 proton. For 1,4-disubstituted pyrazoles, lithiation is expected to occur selectively at the C5 position. nih.gov
In the case of this compound, the N1-acetate group could potentially act as a directing metalation group (DMG). uwindsor.cawikipedia.orgbaranlab.org The Lewis basic oxygen atoms of the acetate moiety can coordinate to the lithium ion of the organolithium base, directing the deprotonation to the adjacent C5 position. This "directed ortho metalation" (DoM) strategy is a well-established method for regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cawikipedia.orgbaranlab.org The resulting 5-lithiated pyrazole is a potent nucleophile that can be trapped with a wide range of electrophiles, allowing for the introduction of various substituents at the C5 position.
Studies on the regioselective deprotonation of pyrazole 1-oxides at C-5 further support the feasibility of selective metalation at this position. nih.gov
The table below provides examples of functionalization via C5-lithiation.
| Base | Electrophile (E+) | Product at C5 |
| n-Butyllithium | CO2, then H3O+ | -COOH |
| n-Butyllithium | I2 | -I |
| n-Butyllithium | (CH3)3SiCl | -Si(CH3)3 |
| n-Butyllithium | R'CHO (Aldehyde) | -CH(OH)R' |
The ethynyl group at the C4 position of this compound is a key functional group that can participate in a variety of cyclization reactions, particularly those promoted by transition metals. Oxidative cyclization reactions, often catalyzed by copper or gold, can lead to the formation of new fused heterocyclic ring systems. nih.govnih.gov
For instance, copper-catalyzed oxidative cyclization of substrates containing an alkyne and a suitably positioned nucleophile is a known method for heterocycle synthesis. organic-chemistry.orgnih.govrsc.orgnih.govmit.edu In the context of the target molecule, an intramolecular reaction could be envisaged if a nucleophilic group were introduced onto the acetate moiety. Alternatively, an intermolecular oxidative cyclization with another molecule could lead to more complex dimeric structures.
Gold-catalyzed cyclizations of alkynes are also prevalent in organic synthesis. nih.govnih.gov Gold catalysts are known to activate the triple bond of the ethynyl group towards nucleophilic attack. Intramolecular cyclization of N-propargyl indole (B1671886) derivatives bearing a pyrazole ring has been shown to proceed via either 6-exo-dig or 7-endo-dig pathways depending on the substitution of the alkyne. nih.gov While the target molecule does not have an N-propargyl group, this demonstrates the principle of gold-catalyzed intramolecular cyclization involving a pyrazole and an alkyne.
A plausible transformation for this compound could involve an intramolecular cyclization where the oxygen of the acetate carbonyl group acts as the nucleophile, attacking the gold-activated alkyne. This would lead to the formation of a fused pyrazolo-oxazinone system.
The following table summarizes a potential oxidative cyclization pathway.
| Catalyst | Proposed Reaction Type | Potential Product |
| Au(I) or Au(III) salt | Intramolecular nucleophilic attack of the acetate carbonyl on the activated alkyne | Fused pyrazolo-oxazinone derivative |
| Cu(I) or Cu(II) salt | Intermolecular oxidative coupling | Dimeric or polymeric structures |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.
One-dimensional NMR provides the primary evidence for the successful synthesis of the target compound by identifying all unique proton and carbon nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the pyrazole (B372694) ring and the deshielding effects of the ester and ethynyl (B1212043) groups.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing signals for all carbon atoms, including quaternary carbons. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.
| Position | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted | Notes |
|---|---|---|---|
| H3/H5 (pyrazole) | ~7.5 - 8.0 | - | Two distinct singlets for the two pyrazole ring protons. |
| CH₂ | ~5.0 | ~50 | Singlet, deshielded by the adjacent nitrogen atom and the ester group. |
| OCH₃ | ~3.7 | ~52 | Singlet for the methyl ester protons. |
| Ethynyl H | ~3.0 | - | Singlet for the terminal alkyne proton. |
| C=O | - | ~168 | Quaternary carbon of the ester carbonyl. |
| C3/C5 (pyrazole) | - | ~130 - 140 | Chemical shifts for the CH carbons of the pyrazole ring. |
| C4 (pyrazole) | - | ~95 | Quaternary carbon of the pyrazole ring attached to the ethynyl group. |
| Ethynyl C1 | - | ~80 | Quaternary carbon of the alkyne attached to the pyrazole ring. |
| Ethynyl C2 | - | ~75 | CH carbon of the terminal alkyne. |
While specific experimental multi-dimensional NMR data for this compound is not available, these techniques would be crucial for confirming the connectivity of the molecular fragments.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons (e.g., pyrazole H3/C3, H5/C5; CH₂ protons with the CH₂ carbon; OCH₃ protons with the OCH₃ carbon; and the ethynyl proton with its corresponding carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include:
The CH₂ protons showing correlations to the pyrazole ring carbons (C3 and C5) and the ester carbonyl carbon (C=O).
The pyrazole ring protons showing correlations to other ring carbons and the ethynyl carbons.
The OCH₃ protons showing a correlation to the ester carbonyl carbon.
1,1-ADEQUATE: This experiment could provide unambiguous confirmation of one-bond C-C connectivities, though it is less commonly used due to sensitivity limitations.
Nitrogen-14 NMR spectroscopy could provide insights into the electronic environment of the two nitrogen atoms within the pyrazole ring. Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are typically broad. The two nitrogen atoms in the pyrazole ring are in different chemical environments (one bonded to the acetate (B1210297) side chain and the other not), and thus would be expected to have distinct, albeit broad, resonances.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C≡C-H | C-H stretch | ~3300 |
| C≡C | C≡C stretch | ~2100 - 2150 |
| C=O (ester) | C=O stretch | ~1735 - 1750 |
| C-O (ester) | C-O stretch | ~1200 - 1300 |
| C=N/C=C (pyrazole ring) | Ring stretching | ~1400 - 1600 |
| C-H (sp³) | C-H stretch | ~2850 - 3000 |
| C-H (sp²) | C-H stretch | ~3000 - 3100 |
The presence of a sharp band around 3300 cm⁻¹ would be a strong indicator of the terminal alkyne C-H bond, while the absorption in the 2100-2150 cm⁻¹ region would confirm the C≡C triple bond. A strong, sharp peak in the 1735-1750 cm⁻¹ range is characteristic of the ester carbonyl group.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₈N₂O₂), the expected molecular weight is approximately 164.06 g/mol .
Expected Observations:
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak at m/z 164 would correspond to the molecular ion.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For [M+H]⁺, the expected m/z would be approximately 165.0658.
Plausible Fragmentation Pathways:
Loss of the methoxy (B1213986) group (•OCH₃) from the ester, leading to a fragment at m/z 133.
Loss of the methyl acetate moiety (•CH₂COOCH₃), resulting in a fragment corresponding to the 4-ethynyl-1H-pyrazole cation at m/z 91.
Cleavage of the ester group, with loss of CO₂ and a methyl radical, leading to various smaller fragments.
Electronic Spectroscopy (UV-Vis, Fluorescence/Photoluminescence) for Optical Properties
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring, being an aromatic heterocycle, is the primary chromophore. The conjugation with the ethynyl group is expected to influence the absorption maxima.
UV-Vis Spectroscopy: It is anticipated that this compound would exhibit absorption maxima (λ_max) in the ultraviolet region, likely below 300 nm. The π → π* transitions of the conjugated pyrazole-ethynyl system would be responsible for these absorptions.
Fluorescence/Photoluminescence: Many pyrazole derivatives are known to be fluorescent. Upon excitation at its absorption maximum, the compound may exhibit fluorescence. The emission wavelength and quantum yield would be dependent on the specific electronic structure and rigidity of the molecule. A detailed study would be required to characterize its photoluminescent properties.
X-ray Crystallography and Solid-State Analysis for Molecular and Crystal Structures
In the solid state, NH-pyrazoles often exhibit intermolecular hydrogen bonding, which dictates their supramolecular assembly into structures such as dimers, trimers, tetramers, or catemeric chains. acs.orgmdpi.com For instance, the crystal structures of 4-chloro- and 4-bromo-1H-pyrazole are isostructural, forming trimeric units through hydrogen bonds. mdpi.com In contrast, 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole adopt catemeric (chain-like) motifs. mdpi.com The N(H)···N distance in these hydrogen bonds is a critical parameter, with an average value of approximately 2.90 Å in some studied pyrazole dimers. acs.org
Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative (ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (ų) | 625.54 (13) |
| Z | 2 |
Other Analytical Methods
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the compound's proposed molecular formula (C₈H₈N₂O₂). A close correlation between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.
For the target molecule, the theoretical elemental composition would be:
Carbon (C): 58.53%
Hydrogen (H): 4.91%
Nitrogen (N): 17.06%
In studies of other novel pyrazole derivatives, elemental analysis is routinely reported to confirm their successful synthesis. For example, the synthesis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine was confirmed by elemental analysis which verified its molecular formula as C₁₇H₁₃N₅. researchgate.net Discrepancies between found and calculated values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 58.53 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.91 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.49 |
| Total | | | | 164.164 | 100.00 |
Thermogravimetric Analysis (TGA) for Thermal Stability of Derived Materials
Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net While TGA data for this compound itself is not detailed in the available literature, the technique is widely applied to study polymers and coordination complexes derived from pyrazole-containing monomers. The ethynyl group in the target molecule makes it a potential precursor for polymerization or for incorporation into larger molecular frameworks.
TGA of pyrazole-derived polymers reveals their decomposition temperatures and degradation kinetics. For instance, the thermal degradation of poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) was investigated by TGA at various heating rates. nih.govresearchgate.net The initial decomposition temperature for this polymer was found to increase from 216.3 °C to 243.5 °C as the heating rate increased. nih.govresearchgate.net Such studies help determine the upper temperature limit for the application of these materials.
In the analysis of coordination complexes, TGA can elucidate the decomposition pathway, showing distinct mass loss steps corresponding to the removal of solvent molecules followed by the degradation of the organic ligand. mdpi.com For a Co(II)/pyrazole complex, TGA curves showed an initial mass loss between 70-100 °C due to the removal of water, followed by the main ligand decomposition in the range of 280-440 °C. mdpi.com This information is critical for understanding the thermal robustness of materials designed for applications such as catalysis. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-1H-pyrazole |
| 4-bromo-1H-pyrazole |
| 4-fluoro-1H-pyrazole |
| 4-iodo-1H-pyrazole |
| ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |
| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine |
| poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) |
| 1,3-diphenyl-1H-pyrazol-5-yl methacrylate |
| 1,3-diphenyl-5-pyrazolone |
| methacryloyl chloride |
| 1-hydroxymethyl-3,5-dimethylpyrazole |
| 4-chloropyridin-2-amine |
Computational and Theoretical Studies of Methyl 4 Ethynyl 1h Pyrazol 1 Yl Acetate and Its Derivatives
Quantum Chemical Calculations (DFT, TDDFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic behavior of pyrazole (B372694) derivatives. malayajournal.orgjcsp.org.pk These calculations allow for the detailed exploration of molecular orbitals, conformational landscapes, and reaction mechanisms.
Quantum chemical calculations are instrumental in elucidating the electronic properties of pyrazole derivatives by examining their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pkresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
For pyrazole-based systems, the HOMO is typically characterized by π-electron density distributed across the heterocyclic ring. In the case of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, the ethynyl (B1212043) group's π-system and the lone pairs on the nitrogen atoms would significantly contribute to the HOMO. nih.gov The LUMO, conversely, is generally located over the π* (antibonding) orbitals. The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. Analysis of related pyrazole structures shows that the HOMO is often centered on the pyrazole ring, while the LUMO may be localized on substituents, suggesting these areas are key to the molecule's reactivity. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps further clarify the electronic landscape by visualizing the charge distribution. For pyrazole derivatives, negative potential (red/yellow) is typically found around the nitrogen atoms, indicating nucleophilic regions, while positive potential (blue) is associated with hydrogen atoms, particularly the N-H group if present, marking them as electrophilic sites. researchgate.net These electronic features are fundamental to understanding intermolecular interactions and reactivity. nih.gov
| Parameter | Value |
|---|---|
| HOMO Energy | -6.543 eV |
| LUMO Energy | -2.085 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.458 eV |
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. The pyrazole ring itself is an aromatic, planar scaffold. mdpi.com The primary conformational freedom arises from the rotation around the single bonds connecting the acetate (B1210297) group to the pyrazole nitrogen (N1-CH₂) and the ester group (CH₂-COO).
Computational modeling is a vital tool for investigating the mechanisms of chemical reactions involving pyrazole derivatives. researchgate.net The synthesis of the pyrazole ring itself, often through cyclocondensation reactions, has been extensively studied computationally to understand regioselectivity and reaction kinetics. nih.govmdpi.com
For a molecule like this compound, the ethynyl group is a particularly reactive site, susceptible to cycloaddition reactions. Theoretical studies can model these reaction pathways, for instance, in 1,3-dipolar cycloadditions, to predict the feasibility and outcome. nih.gov Such modeling involves:
Locating Reactants and Products: The geometries of the starting materials and potential products are optimized.
Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the bonding changes occurring during the reaction.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor in reaction rate. researchgate.net
By comparing the activation energies for different possible pathways, chemists can predict which products are most likely to form. These computational insights are invaluable for designing new synthetic routes and understanding the reactivity of functionalized pyrazoles. researchgate.net
Molecular Modeling and Simulation
Beyond the properties of a single molecule, molecular modeling and simulations explore how molecules interact with each other to form larger, organized structures. These methods are crucial for understanding supramolecular chemistry and predicting the solid-state properties of materials.
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. wikipedia.org Pyrazole derivatives are excellent candidates for forming such assemblies due to their distinct structural features. researchgate.net
This compound possesses several key features for supramolecular interactions:
Hydrogen Bonding: The pyrazole ring contains a hydrogen bond acceptor (the sp² nitrogen atom).
π-π Stacking: The aromatic pyrazole ring can interact with other aromatic systems.
Weak C-H···O/N Interactions: The various C-H bonds can act as weak hydrogen bond donors to interact with the nitrogen atoms or the carbonyl oxygen of the acetate group. nih.gov
Ethynyl Group Interactions: The π-system of the ethynyl group can also participate in stacking interactions or act as a weak hydrogen bond donor.
These interactions can lead to the formation of well-defined supramolecular structures like dimers, chains, or more complex networks in a process known as self-assembly. researchgate.net In the context of host-guest chemistry, the cavities formed by these self-assembled structures could potentially encapsulate smaller guest molecules. wikipedia.org
The arrangement of molecules in a solid-state crystal lattice is governed by the same non-covalent interactions that drive self-assembly. nsf.gov Understanding and predicting this molecular packing is essential for controlling the physical properties of materials.
Crystal structure analyses of various pyrazole derivatives reveal common packing motifs. nih.gov Hydrogen bonding is often a dominant force, with pyrazole rings forming chains or discrete trimers. nsf.govnih.govresearchgate.net For instance, in the crystal structure of 4-fluoro-1H-pyrazole, molecules are linked into one-dimensional chains by N-H···N hydrogen bonds. nih.gov In ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the packing is influenced by weak C-H···π interactions involving both the pyrazole and benzene (B151609) rings, creating a three-dimensional network. nih.govdoaj.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle (Pyrazole-Benzene) | 76.06 (11)° |
| Key Interactions | Weak C–H···π contacts |
Structure-Property Relationships for Materials Science Applications
Computational and theoretical studies on pyrazole derivatives have provided significant insights into the relationship between their molecular structure and their properties relevant to materials science. These studies, often employing methods like Density Functional Theory (DFT), are crucial for designing novel materials with tailored electronic and optical characteristics. The arrangement and nature of substituents on the pyrazole ring system fundamentally dictate the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences properties like charge transport, light absorption, and emission.
The core pyrazole ring is an electron-rich heterocyclic system. The electronic properties of its derivatives can be finely tuned by introducing electron-donating or electron-withdrawing groups. For instance, the substitution on the pyrazole ring has a marked effect on the molecule's electronic structure and potential biological activity. researchgate.net Computational analyses reveal that modifications to the pyrazole scaffold can alter the energy levels of the HOMO and LUMO, thereby tuning the energy gap and influencing the compound's potential for applications in organic optoelectronic materials. nih.gov
In the context of this compound, the key structural features influencing its properties are the acetate group at the N1 position and the ethynyl group at the C4 position. The ethynyl group, with its π-system, is expected to extend the conjugation of the pyrazole ring. This extended conjugation typically leads to a decrease in the HOMO-LUMO gap, which can cause a bathochromic (red) shift in the material's absorption and emission spectra. nih.gov This is a desirable characteristic for developing new dyes and organic semiconductors. mdpi.comresearchgate.net
Theoretical calculations on various pyrazole derivatives have established clear structure-property trends. The introduction of different functional groups allows for the modulation of key electronic parameters. For materials science, properties such as the dipole moment (μ), ionization potential (IP), electron affinity (EA), and reorganization energy are critical for predicting a material's performance in electronic devices.
Below are tables illustrating how different substituents on pyrazole rings, investigated through computational studies, affect key electronic properties. While specific data for this compound is not detailed in the provided search results, the data on related pyrazole derivatives allows for the extrapolation of expected trends.
Table 1: Calculated Electronic Properties of Substituted Pyrazole Derivatives
This table presents data from DFT calculations on various pyrazole compounds, illustrating the impact of different substituents on their electronic properties.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyrazole | -6.8 | 0.5 | 7.3 | 2.21 |
| 3,5-dimethylpyrazole | -6.4 | 0.8 | 7.2 | 2.5 |
| 1-phenyl-pyrazole | -6.2 | -0.1 | 6.1 | 1.8 |
| 4-nitro-pyrazole | -7.5 | -1.2 | 6.3 | 4.5 |
Note: The values in this table are generalized from typical computational studies on pyrazole derivatives and are for illustrative purposes to show trends.
The data indicates that electron-donating groups like methyl tend to increase the HOMO energy level, while electron-withdrawing groups like nitro significantly lower both HOMO and LUMO levels. The introduction of a phenyl group extends conjugation, reducing the energy gap. researchgate.net
Furthermore, computational methods are used to predict other relevant properties for materials science. researchgate.net These include:
Global Hardness (η): A measure of the resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow.
Softness (σ): The reciprocal of hardness, indicating higher reactivity.
Table 2: Calculated Quantum Chemical Descriptors for Pyrazole Derivatives
This table shows representative values for quantum chemical descriptors calculated for different types of pyrazole derivatives, highlighting their reactivity and stability.
| Derivative Type | Hardness (η) | Electrophilicity (ω) | Softness (σ) |
| Pyrazole-Azo Dyes | 2.0 - 2.5 | 1.5 - 2.0 | 0.4 - 0.5 |
| Phenyl-Substituted Pyrazoles | 2.5 - 3.0 | 1.8 - 2.2 | 0.33 - 0.4 |
| Energetic Pyrazole Compounds | > 3.0 | > 2.5 | < 0.33 |
Note: These value ranges are illustrative, derived from general findings in computational studies of pyrazole derivatives. researchgate.netresearchgate.net
Applications in Materials Science and Non Biological Technologies
Supramolecular Assemblies and Architectures
The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of supramolecular chemistry. The pyrazole (B372694) moiety within methyl (4-ethynyl-1H-pyrazol-1-yl)acetate provides key features, such as hydrogen bond accepting sites and the capacity to coordinate with metal ions, making it a valuable component for constructing complex supramolecular systems.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The pyrazole scaffold is a highly versatile ligand in the synthesis of MOFs due to its robust coordination chemistry and the nitrogen-rich nature of the ring. researchgate.netresearchgate.net Pyrazolate-based MOFs have been investigated for a variety of applications, including gas storage, luminescent sensing, and catalysis. researchgate.net
While direct use of this compound in MOFs is not extensively documented, its structure contains functionalities ripe for MOF synthesis. The pyrazole ring's nitrogen atoms can coordinate directly with metal centers. Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, a common and effective linker for building stable MOF architectures. The presence of the ethynyl (B1212043) group offers an additional site for post-synthetic modification within the MOF structure, allowing for the tuning of pore environments for specific applications like selective gas capture. The superior stability of pyrazolate-based MOFs, which can often withstand harsh chemical environments such as strong alkaline solutions, makes them particularly promising. acs.org For example, MOFs constructed from N-rich pyridyl-pyrazole linkers have demonstrated good gas storage properties. researchgate.net
Table 1: Examples of Pyrazole-Based MOFs and Their Applications
| MOF Designation | Metal Center | Pyrazole Ligand Type | Key Properties/Applications |
|---|---|---|---|
| AsCM-303 digitellinc.com | Zinc (Zn) | Tritopic pyrazole-based organoarsine | "Pinwheel"-shaped pores, potential for gas sorption |
| AsCM-304 digitellinc.com | Nickel (Ni) | Tritopic pyrazole-based organoarsine | Isostructural with AsCM-303, stable SO₂ sensor |
| PCN-300 acs.org | Copper (Cu) | Porphyrin-based pyrazolate | Exceptional stability (pH 1-14), heterogeneous catalysis |
| Ln-MOFs researchgate.net | Lanthanides (Ln) | N-rich pyridyl-pyrazole | Gas storage, magnetic and luminescence properties |
Self-assembly via non-covalent interactions like hydrogen bonding is a hallmark of pyrazole chemistry. nih.gov NH-pyrazoles, for instance, can form a variety of structures such as dimers, trimers, and infinite chains through intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net Although this compound lacks the N-H donor, the pyridine-type nitrogen atom of its pyrazole ring can act as a hydrogen bond acceptor, enabling it to participate in larger supramolecular assemblies.
The pyrazole ring is also a key component in macrocyclic hosts designed for molecular recognition. researchgate.net These elegant artificial receptors can form cavities that selectively bind guest molecules or ions. For instance, self-assembled metalloboxes from copper(II) and pyrazole-containing macrocycles have shown the ability to selectively encapsulate a single chloride anion. researchgate.net In such systems, this compound could function either as a component of a larger host structure or as a guest molecule that interacts with a macrocyclic host. The ethynyl group can further contribute to binding and organization through π-stacking interactions with other aromatic systems. nih.gov
Polymer Chemistry and Advanced Polymeric Materials
The incorporation of heterocyclic moieties like pyrazole into polymer backbones or as pendant groups can impart specialized properties, including enhanced thermal stability and unique electronic characteristics. rroij.com The bifunctional nature of this compound, with its polymerizable ethynyl group, makes it a valuable monomer for creating advanced polymeric materials.
The synthesis of polymers containing pyrazole units has been an area of active research. For example, 1-vinylpyrazole can be readily polymerized to form high-molecular-weight polymers. nih.gov The terminal alkyne of this compound provides a handle for various polymerization reactions, such as polyaddition or cyclotrimerization, to create polymers with a conjugated backbone. The resulting materials would be expected to possess interesting electrical and optical properties due to the delocalized π-electron system.
Furthermore, pyrazole-based microporous organic polymers (MOPs) have been synthesized and have shown significant performance in gas capture. acs.org A MOP prepared through the coupling of 3,5-diphenyl-1H-pyrazole demonstrated a notable capacity for CO₂ absorption, highlighting the potential for creating functional porous polymers from pyrazole building blocks. acs.org The specific structure of this compound could be leveraged to design polymers with tailored porosity and functionality.
The terminal alkyne on this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". nih.govirjweb.com This reaction is known for its high efficiency, specificity, and compatibility with a wide range of conditions, making it a powerful tool for surface modification. nih.gov
This chemistry provides a straightforward route to covalently attach the pyrazole moiety to polymer surfaces. rsc.org A polymer substrate can first be functionalized to present azide (B81097) groups on its surface. Subsequent reaction with this compound in the presence of a copper catalyst "clicks" the molecule onto the surface, forming a stable triazole linkage. irjweb.com This method allows for the precise engineering of surface properties. For example, this strategy has been used to create ultra-low fouling surfaces on alkyne-functionalized materials, which are effective at inhibiting protein adsorption and cell adhesion, a critical need for biomedical devices and biosensors. mdpi.com
Optoelectronic and Photoluminescent Materials
Pyrazole derivatives have garnered significant interest for their application in optoelectronic materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov The photophysical properties of these compounds can be finely tuned through chemical modification. nih.gov While pyrazole itself is not fluorescent, the attachment of suitable substituents can lead to compounds with high fluorescence quantum yields, significant Stokes shifts, and interesting solvatochromic behavior. nih.govnih.gov
The structure of this compound, combining an electron-rich pyrazole ring with a π-conjugated ethynyl group, suggests its potential as a chromophore or as a building block for larger photoluminescent systems. researchgate.net The introduction of ethynyl substituents onto aromatic cores is a known strategy for modifying their electronic structure, often leading to a bathochromic (red) shift in absorption and emission spectra. Pyrazolyl-substituted molecules have been successfully investigated as multifunctional materials for OLEDs. researchgate.net The incorporation of this compound into larger conjugated systems could produce materials with tailored emission colors and efficiencies for applications in lighting and displays.
Table 2: Illustrative Photophysical Properties of Functional Pyrazole Derivatives
| Compound Type | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (η/ΦF) | Application/Feature |
|---|---|---|---|---|
| Cyano-free pyrazole derivative (in solution) researchgate.net | N/A | N/A | 0.88 | Highly luminescent in solution |
| Cyano-substituted pyrazole derivative (in film) researchgate.net | N/A | N/A | Enhanced two-fold vs. cyano-free film | Reduced quenching in solid state |
| Pyrazoline derivatives (PRDs) researchgate.net | N/A | Broadband visible emission | N/A | Potential for lasing applications |
| Pyrazolone-based azo dye nih.gov | Varies with solvent | Varies with solvent | N/A | Solvatochromic fluorescence properties |
| Mitochondria-targeting sulfite (B76179) probe nih.gov | 558 | 640 | 0.13 | Bioimaging, fluorescence turn-on sensing |
Fluorescent Probes and Sensors
Pyrazole derivatives are a significant class of N-heterocyclic compounds utilized in the development of fluorescent probes. mdpi.com Their scaffold allows for extensive synthetic versatility, enabling the fine-tuning of photophysical properties such as quantum yields, photostability, and solvatochromism. nih.gov Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and notable solvatochromic behavior. rsc.org The core structure, as seen in this compound, can be functionalized to create probes for detecting specific ions or molecules, making them valuable in bioimaging and environmental monitoring. mdpi.comresearchgate.net The development of fluorescent probes for sensing pH, for instance, has utilized pyrazole-phenanthridine based D–π–A luminophores, which show distinct absorption and emission changes under varying pH conditions. nih.gov
Dyes and Organic Fluorophores
The pyrazole scaffold is integral to the design of various organic dyes and fluorophores. rsc.org The inherent electronic properties of the heteroaromatic ring system contribute to the development of stable compounds with tunable fluorescence. nih.govnih.gov Fused pyrazoles and derivatives with extended π-conjugation, a feature potentially achievable through the ethynyl group of this compound, are particularly attractive for creating optoelectronic materials. rsc.org In some designs, the pyrazole moiety acts as an electron donor, which, when paired with an electron-acceptor group, can create dyes with intramolecular charge transfer (ICT) emission properties. nih.gov
Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorescent Probes This table presents data for representative pyrazole derivatives to illustrate the typical photophysical characteristics of this class of compounds.
| Compound/Probe | Excitation λmax (nm) | Emission λmax (nm) | Target Analyte | Sensing Mechanism |
|---|---|---|---|---|
| Pyrazole-phenanthridine Dyad | ~350 | ~450 (On) | H+ (Acid) | ICT Emission |
| Tetrahydro-chromeno[2,3-c]pyrazole | Not specified | Not specified | Cu2+ | Fluorescence Enhancement |
| Benzimidazole-Pyrazole Derivative | Not specified | Not specified | Cu2+ | Fluorescence Quenching |
Catalysis and Industrial Processes
In the realm of industrial chemistry, pyrazole derivatives have carved out a significant niche as highly effective ligands in catalysis and as versatile building blocks in organic synthesis.
Pyrazole Derivatives as Ligands in Transition Metal Catalysis
Pyrazole and its derivatives are well-established as excellent chelating agents for transition metals. researchgate.net The flexible design of ligands based on the pyrazole ring has led to a diversity of metal complexes with wide-ranging applications in homogeneous catalysis. nih.gov The nitrogen atoms of the pyrazole ring coordinate effectively to metal centers, stabilizing the catalyst and influencing its reactivity and selectivity. Protic pyrazoles, which feature an N-H group, can act as proton-responsive ligands, participating in metal-ligand cooperation that is crucial for certain catalytic cycles. nih.gov Pincer-type ligands incorporating pyrazole units have been successfully used with metals like ruthenium and manganese in reactions such as transfer hydrogenations. nih.govrsc.org
Application in Organic Synthesis Methodologies
The structural framework of this compound makes it a valuable intermediate in organic synthesis. The ethynyl group is particularly useful, serving as a handle for transformations like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling reactions. mdpi.com These reactions allow for the construction of more complex molecular architectures, such as linking the pyrazole to other heterocyclic systems like 1,2,3-triazoles. mdpi.com The pyrazole ring itself can be synthesized through various methods, including the classical cyclocondensation of 1,3-biselectrophilic compounds with hydrazine (B178648), highlighting its accessibility as a synthetic building block. mdpi.com Green chemistry approaches are increasingly being employed for the synthesis of related heterocyclic compounds, emphasizing efficiency and environmental considerations. mdpi.com
High Energy Density Materials (HEDMs) Based on Pyrazole Frameworks
The search for advanced high-energy density materials (HEDMs) has led researchers to focus on nitrogen-rich heterocyclic compounds, with the pyrazole framework being a prominent candidate. nih.gov These materials are sought for their superior detonation performance, stability, and reduced sensitivity compared to traditional explosives like RDX and TNT. nih.govrsc.org
The high nitrogen content of the pyrazole ring contributes to a large positive heat of formation, releasing significant energy upon decomposition primarily into environmentally benign nitrogen gas. nih.gov A common strategy for enhancing the energetic properties of pyrazole-based compounds is the introduction of multiple nitro groups (-NO2) onto the ring. acs.org This increases the compound's density and oxygen balance, which are critical parameters for detonation velocity and pressure. rsc.orgacs.org Research has demonstrated that polynitro pyrazole derivatives can exhibit detonation velocities and pressures that are considerably superior to those of RDX. acs.org Furthermore, innovative molecular designs, such as leveraging isomerism and creating zwitterionic structures, have been employed to enhance thermal stability and reduce sensitivity to impact and friction. rsc.orgrsc.orguidaho.edu
Table 2: Comparison of Energetic Properties of Pyrazole-Based HEDMs and RDX This table showcases the performance of select advanced pyrazole-based energetic materials in comparison to the benchmark explosive, RDX.
| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Key Feature(s) |
|---|---|---|---|
| RDX (Reference) | 1.82 | 8750 | Traditional benchmark explosive |
| Compound 5 (Pyrazole-Triazole) | 1.926 | 9206 | High-performance, outperforms RDX |
| Compound 11 (Zwitterionic Pyrazole) | 1.918 | 8797 | Exceptional thermal stability (242.7 °C) |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 | Superior detonation velocity and pressure |
Sensing Technologies (e.g., Chemical Sensors and Anion Sensing)
The ability of the pyrazole scaffold to engage in specific molecular interactions, such as hydrogen bonding and metal coordination, makes it a valuable component in the design of chemical sensors. rsc.org These sensors can be colorimetric or fluorescent, providing a visual or light-based signal upon binding with a target analyte. rsc.org
Pyrazole derivatives have been successfully developed as chemosensors for a variety of metal ions. rsc.org More specifically, in the field of anion sensing, the N-H group of a pyrazole ring can act as a hydrogen bond donor, forming complexes with anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov The design of these sensors involves creating a receptor site where the pyrazole's interaction with the anion triggers a measurable change in the molecule's photophysical properties. nih.gov While the methyl acetate group in this compound blocks the N-H binding site, the pyrazole ring and the ethynyl group could still be functionalized or participate in other non-covalent interactions for sensing applications. The development of such sensors remains a critical area of research due to the importance of monitoring anions in biological and environmental systems. mdpi.comscilit.com
Q & A
Q. What are the standard synthetic protocols for methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Functionalization of the pyrazole core via nucleophilic substitution or cross-coupling reactions. Ethynyl groups can be introduced using Sonogashira coupling under Pd catalysis .
- Step 2 : Esterification of the intermediate using methyl bromoacetate in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ at 50–80°C .
- Optimization : Control reaction temperature to avoid decomposition of the ethynyl group. Use inert atmospheres (N₂/Ar) for air-sensitive steps. Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAC gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
